molecular formula C16H16O B14364200 1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one CAS No. 96187-83-6

1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one

Cat. No.: B14364200
CAS No.: 96187-83-6
M. Wt: 224.30 g/mol
InChI Key: BHERFKMECXQBBR-UHFFFAOYSA-N
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Description

1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as propanoyl chloride) and an aromatic compound (such as 4’-methylbiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

    4-Methylbiphenyl: A simpler biphenyl derivative with a single methyl group.

    1-(4-Methoxyphenyl)propan-1-one: A structurally related compound with a methoxy group instead of a methyl group.

Uniqueness: 1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a biphenyl core and a propanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

96187-83-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-[4-(4-methylphenyl)phenyl]propan-1-one

InChI

InChI=1S/C16H16O/c1-3-16(17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3

InChI Key

BHERFKMECXQBBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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